4-Formylbenzenesulfonate 4-Formylbenzenesulfonate 4-formylbenzenesulfonate is an arenesulfonate that is the conjugate base of 4-formylbenzenesulfonic acid, obtained by deprotonation of the sulfonic acid group. It is a conjugate base of a 4-formylbenzenesulfonic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1850102
InChI: InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)/p-1
SMILES: C1=CC(=CC=C1C=O)S(=O)(=O)[O-]
Molecular Formula: C7H5O4S-
Molecular Weight: 185.18 g/mol

4-Formylbenzenesulfonate

CAS No.:

Cat. No.: VC1850102

Molecular Formula: C7H5O4S-

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

4-Formylbenzenesulfonate -

Specification

Molecular Formula C7H5O4S-
Molecular Weight 185.18 g/mol
IUPAC Name 4-formylbenzenesulfonate
Standard InChI InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)/p-1
Standard InChI Key XSAOGXMGZVFIIE-UHFFFAOYSA-M
SMILES C1=CC(=CC=C1C=O)S(=O)(=O)[O-]
Canonical SMILES C1=CC(=CC=C1C=O)S(=O)(=O)[O-]

Introduction

Chemical Structure and Identifiers

4-Formylbenzenesulfonate derives from 4-formylbenzenesulfonic acid (C₇H₆O₄S), which is classified as an arenesulfonic acid. The sulfonate form occurs when the acid is deprotonated, resulting in a negatively charged species typically paired with a counter-ion such as sodium.

Chemical Identifiers

The acid form from which the sulfonate derives has been extensively characterized with multiple identifiers as presented in the following table:

PropertyValue
CAS Number5363-54-2 (acid form)
Molecular FormulaC₇H₆O₄S (acid), C₇H₅O₄S⁻ (anion)
Molecular Weight186.19 g/mol (acid)
IUPAC Name4-formylbenzenesulfonic acid
InChIInChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)
InChI KeyXSAOGXMGZVFIIE-UHFFFAOYSA-N
SMILESO=CC1=CC=C(C=C1)S(=O)(=O)O
European Community (EC) Number226-349-0
ChEBI IDCHEBI:18256

Structural Features

The compound is characterized by a benzene ring with two functional groups in para positions:

  • A formyl group (-CHO) that provides aldehyde reactivity

  • A sulfonic acid group (-SO₃H) that can deprotonate to form the sulfonate (-SO₃⁻)

This combination of functional groups contributes to its versatility in chemical reactions, with the aldehyde providing sites for nucleophilic addition and the sulfonate group enhancing water solubility.

Physical Properties

4-Formylbenzenesulfonic acid exhibits distinctive physical characteristics that influence its handling and applications. These properties contrast with those of its conjugate base, which typically displays enhanced water solubility.

PropertyValueReference
Physical StateSolid
ColorNot specified-
Melting Point121.5-123.0°C
Boiling PointNot available
SolubilityWater-soluble (enhanced in sulfonate form)
pKa~1-2 (typical for arenesulfonic acids)
Storage Temperature-20°C (recommended)
Shipping TemperatureRoom temperature

The sodium salt of 4-formylbenzenesulfonate exhibits improved water solubility (>100 mg/mL) compared to the parent acid, making it advantageous for aqueous reactions.

Synthesis Methods

Several established methods exist for synthesizing 4-formylbenzenesulfonic acid, which serves as the precursor to 4-formylbenzenesulfonate.

Oxidation of p-Toluenesulfonic Acid

The most common preparation involves oxidation of p-toluenesulfonic acid with manganese dioxide in 25% oleum. This approach directly converts the methyl group to the desired formyl functionality while maintaining the sulfonic acid group.

Oxidation of p-Toluenesulfonyl Chloride

An alternative method involves:

  • Oxidation of p-toluenesulfonyl chloride in glacial acetic acid and acetic anhydride

  • Using chromium trioxide and concentrated sulfuric acid at 0°C

  • Hydrolysis of the resulting sulfonyl chloride of the aldehyde-hydrate diacetate with dilute hydrochloric acid

The sulfonate salt is typically prepared through neutralization of the corresponding acid with an appropriate base (e.g., sodium hydroxide, potassium hydroxide) to achieve the desired counter-ion.

Applications

4-Formylbenzenesulfonate and its acid form have found numerous applications across chemistry fields, particularly in peptide chemistry and organic synthesis.

Applications in Peptide Chemistry

One of the most significant applications of 4-formylbenzenesulfonic acid (FBSA) is in peptide derivatization for mass spectrometry analysis:

  • N-Terminal Derivatization: FBSA enables selective derivatization of peptide N-terminus, facilitating chemically activated fragmentation in both positive and negative ion modes under charge reduction conditions.

  • Enhanced Fragmentation Patterns: The derivatization produces significantly improved tandem mass spectrometry (MS/MS) data with high-intensity signals of b- and y-ions compared to commonly used N-terminal sulfonation reagents.

  • Improved Sequence Determination: Research has demonstrated that b-ion intensities comprise approximately 15% and 13% of combined ion intensities generated in positive and negative ion modes, respectively. This high visibility of the b-ion series can be attributed to N-terminal sulfonation without negative effects on the production of b- and y-ion series in positive ion mode.

  • Efficient Derivatization Procedure: A microwave-assisted derivatization procedure has been developed that reduces derivatization time and minimizes undesired side reactions.

Applications in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its bifunctional nature:

  • Preparation of 3-Phenyl-L-serine Derivatives: 4-Formylbenzenesulfonic acid is specifically utilized in synthetic routes toward 3-phenyl-L-serine derivatives, which have importance in pharmaceutical chemistry.

  • Intermediate in Manufacturing: The compound functions as an intermediate in the production of dyes, pharmaceuticals, and surfactants, leveraging both the formyl and sulfonic acid functional groups.

Hazard TypeClassificationReference
GHS PictogramGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH314: Causes severe skin burns and eye damage
UN Number3261
Hazard Class8 (Corrosive substance)
Packing GroupIII

Comparative Analysis with Related Compounds

4-Formylbenzenesulfonate has structural similarities to other benzene derivatives but exhibits unique chemical properties due to its specific functional groups.

Comparison with Structurally Related Compounds

CompoundStructure FeaturesKey DifferencesReference
4-Formylbenzenesulfonic AcidFormyl and sulfonic acid groups in para positionsParent acid form; stronger acidity
Benzenesulfonic AcidSulfonic acid without formyl groupLacks aldehyde reactivity; different applications
4-Formylbenzoic AcidFormyl and carboxylic acid groupsLess acidic (pKa ~4-5 vs. ~1-2); different solubility profile
BenzaldehydeAldehyde without sulfonic groupLower water solubility; different reaction profile
2,5-DisulfobenzaldehydeAldehyde with two sulfonic groupsHigher acidity (pKa <1); enhanced water solubility

Recent Research Developments

Recent research has expanded the utility of 4-formylbenzenesulfonic acid in analytical and synthetic applications.

Advancements in Peptide Analysis

A significant development involves the application of 4-formylbenzenesulfonic acid in peptide analysis. Researchers have developed an FBSA-peptide microwave-assisted derivatization procedure that has demonstrated several advantages over traditional methods:

  • The procedure produces significantly improved MS/MS data populated by high-intensity signals of b- and y-ions

  • Undesired side reactions are minimized

  • The derivatization time is reduced

  • The approach enables reliable peptide sequence assignment through enhanced production of b-ions in both positive and negative ion modes

This methodology represents an important advancement in proteomics research, offering more accurate and efficient peptide identification techniques.

SupplierProduct FormatPurityPrice RangeReference
LGC StandardsNeat, 10-100 mg>95% (HPLC)Not specified
Sigma-Aldrich100 mgNot specifiedCHF 182.48
Cymit QuimicaNeat, 10-100 mg>95%227.00-1,547.00 €
ChemScene LLC100 mg95%₩301,700

The compound is typically shipped at room temperature but should be stored at -20°C under inert atmosphere conditions for optimal stability.

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